molecular formula C13H11NO4 B12018825 2-methyl-4-oxo-4H-pyran-3-yl phenylcarbamate

2-methyl-4-oxo-4H-pyran-3-yl phenylcarbamate

Cat. No.: B12018825
M. Wt: 245.23 g/mol
InChI Key: FBHMLQDZBATYLG-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate is a chemical compound with the molecular formula C13H11NO4 and a molecular weight of 245.237 g/mol . This compound is known for its unique structure, which includes a pyran ring fused with a phenylcarbamate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl phenylcarbamate typically involves the reaction of 2-methyl-4-oxo-4H-pyran-3-yl chloride with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate is unique due to its specific combination of a pyran ring and a phenylcarbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

(2-methyl-4-oxopyran-3-yl) N-phenylcarbamate

InChI

InChI=1S/C13H11NO4/c1-9-12(11(15)7-8-17-9)18-13(16)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16)

InChI Key

FBHMLQDZBATYLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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